REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.ClC1C=CC=C(C(OO)=[O:18])C=1.[OH-].[Na+].C[O-].[Na+].CO>ClCCl.CO>[CH3:8][C:7]1[C:2]([CH:1]=[O:18])=[N:3][CH:4]=[C:5]([CH3:9])[CH:6]=1 |f:2.3,4.5.6|
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Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
sodium methoxide methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
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CC1=NC=C(C=C1C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with chloroform
|
Type
|
WASH
|
Details
|
Subsequently, the organic layer was washed with saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtrated out
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the resulting residue in dichloromethane (25.0 ml)
|
Type
|
ADDITION
|
Details
|
The reaction solution was added with trifluoroacetic anhydride (2.8 ml)
|
Type
|
TEMPERATURE
|
Details
|
thermal reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction solution had been cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
TEMPERATURE
|
Details
|
After having been cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 16.5 hours
|
Duration
|
16.5 h
|
Type
|
DISTILLATION
|
Details
|
After the solvent had been distilled off
|
Type
|
ADDITION
|
Details
|
the residue was added with distilled water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtrated out
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the resulting residue in chloroform (30.0 ml)
|
Type
|
ADDITION
|
Details
|
The reaction solution was added with manganese dioxide (chemically processed product) (6.10 g)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtrated through Celite
|
Type
|
DISTILLATION
|
Details
|
The solvent in the filtrate was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was then purified through silica gel column chromatography (chloroform/ethyl acetate)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |